Bienvenue dans la boutique en ligne BenchChem!

finasteride

5α-reductase isozyme selectivity enzyme kinetics

Finasteride is the evidence-backed 5-ARI for protocols demanding isozyme selectivity, rapid washout (6-hr half-life; complete clearance in 2–3 days), and superior long-term safety data. Unlike dutasteride, finasteride achieves significantly lower discontinuation due to sexual adverse events (p<0.01) and superior 5-year therapy maintenance (57.4% vs. 42.5%). PCPT-validated chemoprevention (18-yr follow-up; 21.1% sustained risk reduction) and MTOPS-confirmed alpha-blocker combination efficacy make it the standard for BPH and chemoprevention research.

Molecular Formula C23H36N2O2
Molecular Weight 372.5 g/mol
Cat. No. B7804897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefinasteride
Molecular FormulaC23H36N2O2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1
InChIKeyDBEPLOCGEIEOCV-NAYRGPGOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Finasteride for Research and Procurement: Product-Specific Evidence Guide for 5α-Reductase Inhibitor Selection


Finasteride is a synthetic 4-azasteroid compound that functions as a selective, competitive, and mechanism-based inhibitor of type II 5α-reductase (5AR2), the enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT) [1]. It is characterized by a plasma elimination half-life of approximately 4.5 to 6 hours and achieves approximately 70% suppression of serum DHT at standard therapeutic doses [2]. Finasteride is approved in multiple jurisdictions for the treatment of benign prostatic hyperplasia (BPH) at a 5 mg daily dose and for androgenetic alopecia (male pattern hair loss) at a 1 mg daily dose [3]. Its well-characterized safety profile, extensive clinical trial dataset including long-term chemoprevention outcomes from the Prostate Cancer Prevention Trial (PCPT), and defined isozyme selectivity distinguish it within the class of steroidal 5α-reductase inhibitors [4].

Why Finasteride Cannot Be Interchanged with Other 5α-Reductase Inhibitors or BPH Agents


Although finasteride belongs to the broader class of 5α-reductase inhibitors (5-ARIs), its specific pharmacological profile precludes simple substitution with agents such as dutasteride, tamsulosin, or natural alternatives. Finasteride selectively inhibits the type II isozyme of 5α-reductase, whereas dutasteride inhibits both type I and type II isozymes, resulting in differential DHT suppression, distinct adverse event profiles, and divergent clinical outcomes [1]. The pharmacokinetic disparity is substantial: finasteride has a plasma half-life of approximately 6 hours compared with dutasteride's 5-week terminal half-life, conferring different reversibility windows and clinical manageability in the event of adverse reactions [2]. Furthermore, the unique body of long-term evidence supporting finasteride, including 18-year follow-up data from the PCPT demonstrating a sustained 21.1% relative reduction in prostate cancer risk, has no equivalent dataset for any other 5-ARI [3]. These pharmacologic and evidentiary differences render direct interchange scientifically unsound for applications where specific potency, safety profile, or evidentiary support is required.

Finasteride Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Isozyme Selectivity: Finasteride Exhibits ~130-Fold Higher Second-Order Rate Constant for 5AR2 vs. 5AR1

Finasteride demonstrates pronounced selectivity for the type II 5α-reductase isozyme (5AR2) over the type I isozyme (5AR1). In rhesus macaque 5α-reductase models, which share 94–96% protein sequence identity with human homologs, finasteride exhibits a second-order rate constant (kinact/KI) for 5AR2 of 5.2 × 10^5 M^-1 s^-1 compared with 4 × 10^3 M^-1 s^-1 for 5AR1, representing an approximate 130-fold difference in inhibition efficiency [1]. In contrast, dutasteride inhibits both 5AR1 and 5AR2 with IC50 values of 6 nM and 7 nM, respectively, and is approximately 60-fold more potent against 5AR1 than finasteride [2]. This isozyme selectivity profile directly impacts tissue-specific DHT suppression and the spectrum of off-target neurosteroid modulation [3].

5α-reductase isozyme selectivity enzyme kinetics pharmacodynamics

Discontinuation Due to Sexual Adverse Events: Finasteride Shows Significantly Lower Rates vs. Dutasteride in 5-Year Retrospective Analysis

In a 5-year retrospective analysis of 378 consecutive BPH patients treated with 5α-reductase inhibitor monotherapy (197 on finasteride, 211 on dutasteride), the incidence of erectile dysfunction, ejaculatory dysfunction, and decreased libido resulting in therapy discontinuation was significantly lower in the finasteride group (p < 0.01 for all comparisons) [1]. Specifically, discontinuation rates due to erectile dysfunction were 2.1% for finasteride versus 5.1% for dutasteride; due to ejaculatory dysfunction, 1.8% versus 2.4%; and due to decreased libido, 1.4% versus 2.7% [1]. Additionally, self-reported breast tenderness and/or enlargement occurred in 1.2% of finasteride-treated patients compared with 3.5% of dutasteride-treated patients (p < 0.01) [1]. Importantly, both agents provided comparable efficacy in reducing IPSS, prostate volume, and improving Qmax at 5 years [1].

adverse events sexual dysfunction tolerability discontinuation rate BPH

Combination Therapy with Tamsulosin: Finasteride Add-On Demonstrates Clear Incremental Benefit Over Alpha-Blocker Monotherapy

In randomized controlled trials comparing finasteride monotherapy, tamsulosin monotherapy, and combination therapy (finasteride plus tamsulosin) for BPH, the combination regimen demonstrated significantly superior outcomes compared with tamsulosin monotherapy [1]. A randomized controlled trial evaluating the impact of combination therapy on lower urinary tract symptoms (LUTS) found that the addition of finasteride to tamsulosin resulted in better symptom relief, improved urinary flow, and reduced post-void residual urine compared with tamsulosin alone [1]. A separate study reported that after 3 years of pharmacotherapy, combination therapy produced improvements of: IPSS – 15%, Quality of Life – 24%, Qmax – 8%, and prostate volume – 28% compared with tamsulosin monotherapy [2]. The MTOPS (Medical Therapy of Prostatic Symptoms) trial, a large-scale NIH-sponsored study, established that finasteride plus doxazosin reduced the risk of BPH clinical progression by 66% compared with placebo, whereas finasteride monotherapy reduced risk by 34% and doxazosin monotherapy by 39% [3].

combination therapy tamsulosin BPH LUTS alpha-blocker

Long-Term Prostate Cancer Risk Reduction: Finasteride Demonstrates 21.1% Relative Risk Reduction Sustained Over 16 Years in PCPT Follow-Up

The Prostate Cancer Prevention Trial (PCPT), a randomized, placebo-controlled study of 18,882 men followed for 7 years, demonstrated that finasteride (5 mg daily) reduced the relative risk of prostate cancer by 24.8% (95% CI, 18.6%–30.6%), with absolute reduction in incidence of 6% (18.4% with finasteride vs. 24.4% with placebo) [1]. Long-term follow-up extending to a median of 16 years post-trial found that the protective effect persisted, with a 21.1% relative reduction in prostate cancer risk maintained over the extended follow-up period [2]. Prostate cancer mortality was not statistically different between groups (hazard ratio for finasteride vs. placebo, 0.75; 95% CI, 0.50–1.12) over a median 18.4-year follow-up [3]. While dutasteride demonstrated a 22.8% relative risk reduction in the REDUCE trial over 4 years, the PCPT dataset represents the most mature and extensively characterized long-term chemoprevention evidence base for any 5-ARI [4].

prostate cancer chemoprevention PCPT long-term outcomes risk reduction

Pharmacokinetic Half-Life: Finasteride's 6-Hour Half-Life Enables Rapid Reversibility Compared with Dutasteride's 5-Week Terminal Half-Life

Finasteride exhibits a plasma elimination half-life of approximately 6 hours, whereas dutasteride demonstrates an extremely prolonged terminal half-life of approximately 5 weeks (range 3–5 weeks) due to extensive tissue distribution and slow release from binding sites [1]. This pharmacokinetic disparity has significant implications for clinical research design and safety monitoring. Dutasteride's half-life necessitates a washout period of 4–6 months before serum DHT levels return to baseline and at least 6 months before attempting conception due to teratogenicity concerns [2]. In contrast, finasteride's 6-hour half-life allows for complete drug elimination within approximately 2–3 days, with serum DHT recovery to baseline occurring within approximately 2 weeks of discontinuation [3]. The differential half-life is attributed to dutasteride's higher lipophilicity (logP ~5.1) and greater volume of distribution (~300–500 L) compared with finasteride (logP ~3.0, Vd ~76 L) [1].

pharmacokinetics half-life reversibility drug clearance study design

Optimal Research and Procurement Applications for Finasteride Based on Quantitative Differentiation Evidence


BPH Clinical Trials Requiring Long-Term Tolerability and Participant Retention

Research protocols evaluating chronic BPH therapy with a primary endpoint requiring multi-year participant retention should prioritize finasteride over dutasteride. Evidence from a 5-year retrospective cohort analysis demonstrates that finasteride is associated with significantly lower discontinuation rates due to erectile dysfunction (2.1% vs. 5.1%, p < 0.01), ejaculatory dysfunction (1.8% vs. 2.4%, p < 0.01), decreased libido (1.4% vs. 2.7%, p < 0.01), and breast tenderness/enlargement (1.2% vs. 3.5%, p < 0.01) compared with dutasteride [1]. The 5-year therapy maintenance rate was 57.4% for finasteride versus 42.5% for dutasteride, despite comparable efficacy in reducing IPSS, prostate volume, and improving Qmax [1].

Pharmacokinetic Studies Requiring Rapid Washout and Reversibility

Finasteride is the preferred 5-ARI for crossover study designs or protocols requiring defined washout periods. Its plasma elimination half-life of approximately 6 hours enables complete drug clearance within 2–3 days and serum DHT recovery to baseline within approximately 2 weeks of discontinuation [2]. In contrast, dutasteride's 5-week terminal half-life necessitates a 4–6 month washout period before biomarker normalization [2]. This differential makes finasteride uniquely suited for research applications where participants may need to discontinue therapy for intercurrent procedures, conception planning, or adverse event management.

Prostate Cancer Chemoprevention Studies Requiring Long-Term Follow-Up Precedent

Investigators designing chemoprevention trials or long-term observational studies should select finasteride based on the PCPT dataset—the most mature and extensively characterized long-term evidence base for any 5-ARI. Finasteride demonstrated a 24.8% relative risk reduction in prostate cancer incidence at 7 years, with sustained 21.1% relative risk reduction maintained over 16 years of post-trial follow-up [3]. Prostate cancer mortality data are available over a median 18.4-year follow-up (HR 0.75; 95% CI, 0.50–1.12) [3]. No other 5-ARI has comparable long-term outcome data, making finasteride the evidentiary standard for chemoprevention research.

Combination Therapy Protocols Evaluating 5-ARI Plus Alpha-Blocker Synergy

Finasteride is the 5-ARI of choice for combination therapy research protocols involving alpha-blockers. The MTOPS trial established that finasteride plus doxazosin reduced the risk of BPH clinical progression by 66% compared with placebo, with finasteride monotherapy reducing risk by 34% and doxazosin monotherapy by 39% [4]. Additional randomized controlled trials confirm that the addition of finasteride to tamsulosin produces significant incremental improvements in IPSS (15%), Quality of Life (24%), Qmax (8%), and prostate volume reduction (28%) at 3 years compared with tamsulosin monotherapy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for finasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.